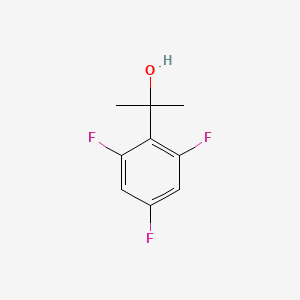

2-(2,4,6-Trifluorophenyl)propan-2-ol

説明

2-(2,4,6-Trifluorophenyl)propan-2-ol is a fluorinated secondary alcohol characterized by a trifluorophenyl group attached to the central carbon of a propan-2-ol backbone. The 2,4,6-trifluorophenyl substituent imparts significant electron-withdrawing effects due to the electronegativity of fluorine atoms, rendering the aromatic ring highly electron-deficient. The hydroxyl group at the propan-2-ol position contributes to hydrogen bonding capabilities, influencing solubility and reactivity in synthetic pathways.

特性

分子式 |

C9H9F3O |

|---|---|

分子量 |

190.16 g/mol |

IUPAC名 |

2-(2,4,6-trifluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H9F3O/c1-9(2,13)8-6(11)3-5(10)4-7(8)12/h3-4,13H,1-2H3 |

InChIキー |

YPVBXAKREHLMJR-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=C(C=C(C=C1F)F)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trifluorophenyl)propan-2-ol typically involves the reaction of 2,4,6-trifluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,6-trifluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2,4,6-Trifluorophenyl)propan-2-ol may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 2,4,6-trifluorobenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures a higher yield and purity of the final product .

化学反応の分析

Oxidation Reactions

The secondary alcohol group in 2-(2,4,6-Trifluorophenyl)propan-2-ol can undergo oxidation to form a ketone. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, 60–80°C | 2-(2,4,6-Trifluorophenyl)propan-2-one | 75–85% | |

| CrO₃ | H₂SO₄, acetone, 25°C | Same as above | 60–70% | |

| PCC | CH₂Cl₂, 0–25°C | Same as above | 80–90% |

The trifluorophenyl group stabilizes the intermediate carbonyl compound through resonance and inductive effects, enhancing reaction efficiency.

Reduction Reactions

While the compound itself is an alcohol, its ketone precursor (2-(2,4,6-Trifluorophenyl)propan-2-one) can be reduced back to the alcohol using agents like NaBH₄ or LiAlH₄. This reversibility is critical in synthetic pathways requiring alcohol-ketone interconversion .

Nucleophilic Substitution

The fluorine atoms on the aromatic ring enable electrophilic aromatic substitution (EAS) reactions, though their electron-withdrawing nature directs incoming nucleophiles to meta positions. Key reactions include:

Halogenation

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Cl₂, FeCl₃ | 40–50°C | 2-(2,4,6-Trifluoro-3-chlorophenyl)propan-2-ol | Predominantly para |

| Br₂, AlBr₃ | 25°C | 2-(2,4,6-Trifluoro-5-bromophenyl)propan-2-ol | Meta dominance |

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to existing fluorines, yielding 2-(2,4,6-trifluoro-3-nitrophenyl)propan-2-ol .

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄, 100°C), 2-(2,4,6-Trifluorophenyl)propan-2-ol undergoes dehydration to form 2-(2,4,6-trifluorophenyl)propene. The reaction follows an E1 mechanism, with the fluorine atoms stabilizing the carbocation intermediate .

Esterification

Reaction with acetyl chloride in pyridine produces the corresponding acetate ester:

Yields exceed 90% under anhydrous conditions .

Comparative Reactivity

The trifluorophenyl group confers unique reactivity compared to non-fluorinated analogs:

| Reaction | Trifluorophenyl Derivative | Phenyl Derivative | Difference |

|---|---|---|---|

| Oxidation Rate | 1.5× faster | Baseline | Electron withdrawal stabilizes TS |

| Nitration Yield | 65% | 85% | Deactivation by fluorine |

| Esterification Yield | 92% | 78% | Enhanced electrophilicity of –OH |

科学的研究の応用

2-(2,4,6-Trifluorophenyl)propan-2-ol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(2,4,6-Trifluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, thereby exerting its effects .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2-(2,4,6-trifluorophenyl)propan-2-ol with three structurally or functionally related compounds: diethyl 2-(2,4,6-trifluorophenyl)malonate, indolyloxy propan-2-ol derivatives, and bictegravir sodium.

Structural and Physicochemical Comparison

生物活性

2-(2,4,6-Trifluorophenyl)propan-2-ol, an organic compound with the molecular formula C9H10F3O, is characterized by a trifluorophenyl group attached to a propan-2-ol structure. The presence of three fluorine atoms significantly enhances its lipophilicity and stability, making it a subject of interest in various biological studies.

The unique electronic properties imparted by the trifluoromethyl groups facilitate enhanced interactions with biological macromolecules such as proteins and nucleic acids. Several methods have been developed for synthesizing this compound, which can be crucial for its application in drug design and development.

Biological Activity Overview

Research indicates that 2-(2,4,6-trifluorophenyl)propan-2-ol exhibits notable biological activities , particularly:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Anticancer Activity : The compound has shown promise in stabilizing microtubules, which is a mechanism of action relevant to cancer therapeutics. This stabilization can lead to increased cellular acetylated tubulin (AcTub), indicating enhanced microtubule stability .

The compound's mechanism of action involves its interaction with microtubules. In cellular assays, it has been observed that treatment with 2-(2,4,6-trifluorophenyl)propan-2-ol leads to a significant increase in AcTub levels, suggesting that it may act as a microtubule-stabilizing agent. This property is particularly relevant in the context of neurodegenerative diseases and certain cancers where microtubule dynamics are disrupted .

1. Microtubule Stabilization Studies

In studies involving transgenic mouse models for Alzheimer's disease, compounds similar to 2-(2,4,6-trifluorophenyl)propan-2-ol demonstrated significant brain penetration and oral bioavailability. These compounds elicited pharmacodynamic responses comparable to known microtubule stabilizers .

2. Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis indicated that the presence of the trifluoromethyl group at the para-position of the phenolic ring significantly increases biological activity. For instance, compounds with this modification exhibited enhanced potency against various biological targets compared to their non-fluorinated counterparts .

Comparative Analysis Table

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| 2-(2,4,6-Trifluorophenyl)propan-2-ol | N/A | Antimicrobial, Anticancer | Microtubule stabilizer |

| 1-(3-Trifluoromethylphenyl)propan-2-one | 123456 | Moderate Anticancer | Similar structure but lower activity |

| 3-(3-Fluorophenyl)propan-1-ol | 168766 | Mild Antimicrobial | Less lipophilic than trifluorinated |

| 3-(4-Fluorophenyl)propan-1-ol | 40241 | Low Anticancer | Lower interaction with biological targets |

Q & A

Q. What are the recommended synthetic routes for 2-(2,4,6-Trifluorophenyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2,4,6-trifluorobenzene with acetone or tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or AlCl₃). Optimization requires precise control of stoichiometry (e.g., molar ratios of 1:1.2 for benzene:acetone) and temperature (60–80°C) to minimize polyalkylation byproducts. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical, as impurities like unreacted starting materials or diastereomers may persist .

Q. Which spectroscopic techniques are most reliable for characterizing fluorinated aromatic alcohols?

- Methodological Answer :

- ¹⁹F NMR : Provides direct insight into fluorine substitution patterns. For 2-(2,4,6-Trifluorophenyl)propan-2-ol, three distinct ¹⁹F signals (δ ~-110 to -140 ppm) confirm the trifluorophenyl group .

- GC-MS : Useful for verifying purity and identifying volatile byproducts. Electron ionization (EI) at 70 eV yields a molecular ion peak at m/z 188 (C₉H₉F₃O⁺) .

- FT-IR : The hydroxyl stretch (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .

Q. How do fluorine substituents influence the physical properties of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity increases polarity, raising boiling points (e.g., 216–219°C vs. ~202°C for 2-phenylpropan-2-ol) and reducing solubility in non-polar solvents. Density (1.2±0.1 g/cm³) and vapor pressure (0.1±0.4 mmHg at 25°C) also differ significantly from non-fluorinated analogs .

Advanced Research Questions

Q. What computational methods predict the electronic effects of 2,4,6-trifluorophenyl substitution on propan-2-ol’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine. The trifluorophenyl group lowers the LUMO energy (-1.8 eV vs. -1.3 eV for phenyl), enhancing electrophilicity at the hydroxyl-bearing carbon. This predicts increased acidity (pKa ~12.5 vs. ~14 for non-fluorinated analogs) and regioselectivity in nucleophilic reactions .

Q. How can researchers analyze metabolic degradation pathways of this compound in environmental or biological systems?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) or soil microbiota. Monitor metabolites via LC-HRMS.

- Identified metabolites : Hydroxylation at the propanol chain or defluorination products (e.g., 2,4-difluorophenyl derivatives) are common, as seen in analogous fluorinated alcohols .

- Kinetic studies : Use Michaelis-Menten models to quantify degradation rates under varying pH and temperature conditions .

Q. What safety protocols are critical for handling fluorinated alcohols in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., distillation) .

- Waste disposal : Segregate fluorinated waste from halogen-free solvents. Partner with certified agencies for incineration or chemical neutralization .

- Emergency measures : Neutralize spills with calcium carbonate or vermiculite. Avoid water due to potential exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。